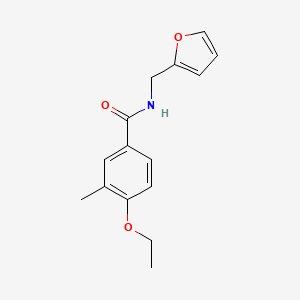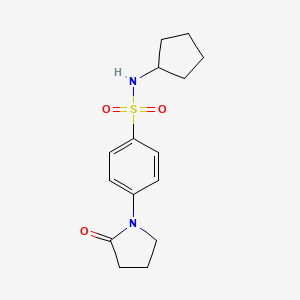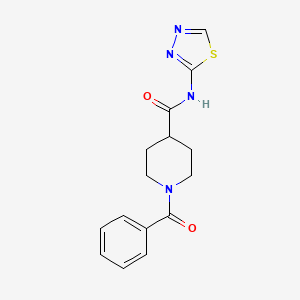![molecular formula C21H19IN2O3S B4846321 N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4846321.png)
N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide
描述
N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. The MDM2 protein is an important negative regulator of the p53 tumor suppressor protein, and overexpression of MDM2 is a common mechanism of p53 inactivation in cancer. MI-773 has shown promising results in preclinical studies as a potential cancer therapy, and is currently being evaluated in clinical trials.
作用机制
The mechanism of action of N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide is based on its ability to disrupt the interaction between MDM2 and p53. MDM2 normally binds to p53 and promotes its degradation, thereby preventing p53 from functioning as a tumor suppressor. N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide binds to MDM2 and prevents it from binding to p53, allowing p53 to accumulate and activate its downstream targets, including genes involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its ability to disrupt the MDM2-p53 interaction, N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce DNA damage and inhibit DNA repair pathways, leading to apoptosis in cancer cells. N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune system, potentially enhancing the anti-tumor immune response.
实验室实验的优点和局限性
N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has several advantages as a tool compound for studying the MDM2-p53 pathway. It is a potent and selective inhibitor of MDM2, with an IC50 of 0.88 μM in biochemical assays. N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has also been shown to be effective in a variety of cancer cell lines and in vivo models, suggesting that it has broad applicability as a cancer therapy. However, N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, the pharmacokinetic properties of N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide are not well characterized, which could limit its use in certain in vivo studies.
未来方向
There are several potential future directions for research on N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective MDM2 inhibitors, which could have even greater efficacy as cancer therapies. Another potential direction is the investigation of combination therapies involving N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide and other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, there is interest in exploring the role of N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide in other disease contexts, such as neurodegenerative disorders or viral infections, where the MDM2-p53 pathway may play a role.
科学研究应用
N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in a variety of tumor types, including leukemia, lymphoma, breast cancer, and lung cancer. In these studies, N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
属性
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(4-iodo-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O3S/c1-15-14-16(22)12-13-19(15)23-21(25)18-10-6-7-11-20(18)24(2)28(26,27)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAUDRMBUVYRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4846268.png)

![2-[hydroxy(phenyl)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4846295.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4846297.png)
![3-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4846300.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4846303.png)

![6-methyl-2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4846328.png)
![2-(1,3-benzodioxol-5-yloxy)-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B4846333.png)
![4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4846341.png)
![2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4846346.png)
![N-(4-acetylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4846353.png)
